molecular formula C14H18BrNO B7868913 N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine

N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B7868913
M. Wt: 296.20 g/mol
InChI Key: BMDWNTWDRRVRDZ-UHFFFAOYSA-N
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Description

N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is an organic compound that features a brominated aromatic ring and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine typically involves the bromination of a suitable aromatic precursor followed by the introduction of the cyclopropylmethoxy group. The final step involves the formation of the cyclopropanamine moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable processes such as continuous flow chemistry or batch processing. These methods ensure consistent quality and high throughput, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions: N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The brominated aromatic ring and cyclopropylmethoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its binding affinity and interaction with biological targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • N-[(3-Bromo-2-methoxyphenyl)methyl]cyclopropanamine
  • 3-Bromo-N-cyclopropyl-2-methoxybenzenemethanamine

Comparison: Compared to similar compounds, N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is unique due to the presence of the cyclopropylmethoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-13-3-1-2-11(8-16-12-6-7-12)14(13)17-9-10-4-5-10/h1-3,10,12,16H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDWNTWDRRVRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2Br)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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